molecular formula C26H31N3O B117503 1-Piperazineethanol, 4-(diphenylmethyl)-alpha-((phenylamino)methyl)- CAS No. 143759-58-4

1-Piperazineethanol, 4-(diphenylmethyl)-alpha-((phenylamino)methyl)-

Cat. No. B117503
M. Wt: 401.5 g/mol
InChI Key: JPMXKXYHYAKGCD-UHFFFAOYSA-N
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Description

1-Piperazineethanol, 4-(diphenylmethyl)-alpha-((phenylamino)methyl)- is an organic compound . It is a part of the piperazine class of compounds, which are widely employed in drugs due to their wide range of biological and pharmaceutical activity .


Synthesis Analysis

The synthesis of piperazine derivatives has been a topic of interest in recent years. One method includes the cyclization of 1,2-diamine derivatives with sulfonium salts . Another common method for the synthesis of 1-(3-chlorophenyl)piperazine (mCPP), a related compound, is the reaction of diethanolamine with m-chloroaniline .


Molecular Structure Analysis

The molecular structure of this compound can be viewed using various tools . It’s important to note that the structure of this compound is also available as a 2D Mol file or as a computed 3D SD file .


Chemical Reactions Analysis

There are several synthetic routes for this compound, including the reaction of diethanolamine with m-chloroaniline . Other methods involve the reaction of m-chloroaniline with bis(2-chloroethyl)amine or the reaction of piperazine with m-dichlorobenzene .


Physical And Chemical Properties Analysis

This compound is a white crystalline solid that is solid at room temperature . More detailed physical and chemical properties would require further analysis.

properties

IUPAC Name

1-anilino-3-(4-benzhydrylpiperazin-1-yl)propan-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H31N3O/c30-25(20-27-24-14-8-3-9-15-24)21-28-16-18-29(19-17-28)26(22-10-4-1-5-11-22)23-12-6-2-7-13-23/h1-15,25-27,30H,16-21H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JPMXKXYHYAKGCD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC(CNC2=CC=CC=C2)O)C(C3=CC=CC=C3)C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H31N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50932009
Record name 1-Anilino-3-[4-(diphenylmethyl)piperazin-1-yl]propan-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50932009
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

401.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Piperazineethanol, 4-(diphenylmethyl)-alpha-((phenylamino)methyl)-

CAS RN

143759-58-4
Record name 1-Piperazineethanol, 4-(diphenylmethyl)-alpha-((phenylamino)methyl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0143759584
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-Anilino-3-[4-(diphenylmethyl)piperazin-1-yl]propan-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50932009
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

3.08 g (0.01 mol) of 1-(diphenylmethyl)-4-(2,3-epoxypropyl)piperazine and 0.93 g (0.01 mol) of aniline were refluxed with heating together with 200 ml of DMF for 21 hours in the presence of a catalytic amount of an alkali such as potassium carbonate. DMF was distilled off under reduced pressure, and a residue was extracted with ethyl acetate. After washing with water and drying, the ethyl acetate was distilled off under reduced pressure to obtain 4 g of a crude subject compound of a viscous liquid. The obtained compound was refined by flush chromatography and fractional thin-layer chromatography by using solvent mixtures of ethyl acetate--methanol and methylene chloride--methanol respectively to obtain 2 g of the subject compound as yellow crystals.
Quantity
3.08 g
Type
reactant
Reaction Step One
Quantity
0.93 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
200 mL
Type
solvent
Reaction Step Two

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